molecular formula C10H7BrClNO B11852812 (7-Bromo-3-chloroisoquinolin-4-yl)methanol

(7-Bromo-3-chloroisoquinolin-4-yl)methanol

Cat. No.: B11852812
M. Wt: 272.52 g/mol
InChI Key: WDSVDLKJGUIBNL-UHFFFAOYSA-N
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Description

(7-Bromo-3-chloroisoquinolin-4-yl)methanol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-3-chloroisoquinolin-4-yl)methanol can be achieved through various synthetic routes. One common method involves the bromination and chlorination of isoquinoline derivatives, followed by the introduction of a methanol group. The reaction conditions typically involve the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂), respectively. The final step involves the reduction of the intermediate compound to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-3-chloroisoquinolin-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the isoquinoline ring.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

(7-Bromo-3-chloroisoquinolin-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (7-Bromo-3-chloroisoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity, leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-3-chloroisoquinolin-4-yl)amine
  • (7-Bromo-3-chloroisoquinolin-4-yl)ethanol
  • (7-Bromo-3-chloroisoquinolin-4-yl)acetate

Uniqueness

(7-Bromo-3-chloroisoquinolin-4-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, along with a methanol group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

(7-bromo-3-chloroisoquinolin-4-yl)methanol

InChI

InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-4,14H,5H2

InChI Key

WDSVDLKJGUIBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1Br)Cl)CO

Origin of Product

United States

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